Methyl 6-tert-butyl-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties. It is often utilized in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a fluorobenzamido group, which contributes to its distinct chemical behavior.
Preparation Methods
The synthesis of METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving sulfur-containing precursors. The introduction of the fluorobenzamido group is usually carried out via amide bond formation, using reagents such as fluorobenzoyl chloride and appropriate amines. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzamido group is believed to play a crucial role in binding to these targets, leading to the modulation of their activity. The benzothiophene core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
METHYL 6-TERT-BUTYL-2-(3-CHLOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a chlorobenzamido group instead of a fluorobenzamido group, which may result in different chemical and biological properties.
METHYL 6-TERT-BUTYL-2-(3-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: The presence of a methyl group instead of a fluorine atom can significantly alter the compound’s reactivity and interaction with molecular targets.
The uniqueness of METHYL 6-TERT-BUTYL-2-(3-FLUOROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable for various scientific research applications.
Properties
Molecular Formula |
C21H24FNO3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H24FNO3S/c1-21(2,3)13-8-9-15-16(11-13)27-19(17(15)20(25)26-4)23-18(24)12-6-5-7-14(22)10-12/h5-7,10,13H,8-9,11H2,1-4H3,(H,23,24) |
InChI Key |
CHOGYBHOTCFYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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